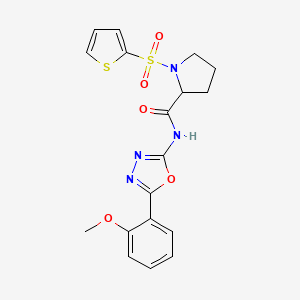

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

CAS No.: 1097191-14-4

Cat. No.: VC4506329

Molecular Formula: C18H18N4O5S2

Molecular Weight: 434.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1097191-14-4 |

|---|---|

| Molecular Formula | C18H18N4O5S2 |

| Molecular Weight | 434.49 |

| IUPAC Name | N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C18H18N4O5S2/c1-26-14-8-3-2-6-12(14)17-20-21-18(27-17)19-16(23)13-7-4-10-22(13)29(24,25)15-9-5-11-28-15/h2-3,5-6,8-9,11,13H,4,7,10H2,1H3,(H,19,21,23) |

| Standard InChI Key | JJGKRLLKHSJPFP-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 |

Introduction

The compound N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic molecule featuring a pyrrolidine ring, an oxadiazole ring, and a thiophenylsulfonyl group. This compound is not directly mentioned in the provided search results, but its structure and potential properties can be inferred from related compounds.

Synthesis and Preparation

The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the oxadiazole ring and the attachment of the thiophenylsulfonyl group. For example, the synthesis of 4-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide involves cyclization of a hydrazone to form the oxadiazole ring, followed by reaction with hydrazine hydrate .

Potential Applications and Biological Activity

Compounds with oxadiazole rings and sulfonamide or sulfonyl groups often exhibit biological activity, including antimicrobial and anticancer properties. The presence of a thiophenylsulfonyl group could enhance interactions with biological targets, potentially leading to therapeutic applications.

Research Findings and Data

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | C19H20N4O5S2 | 448.5 g/mol | Potential therapeutic applications |

| 4-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide | Not specified | Not specified | Biological activity not detailed |

| 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | C19H28N4O4S | Not specified | Antimicrobial and anticancer properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume